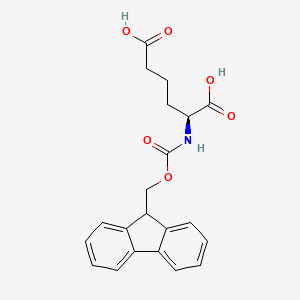
1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde
描述
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them highly valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pyrazole ring. Common synthetic routes include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups into the molecule.
Base-Promoted Cycloaddition: This strategy facilitates the formation of fused triazoles, which can be further modified to obtain the desired compound.
Industrial production methods often rely on scalable and efficient processes, such as continuous flow chemistry, to produce the compound in large quantities.
化学反应分析
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
科学研究应用
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Its unique chemical properties make it a candidate for drug discovery and development.
作用机制
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl Ketones: These compounds share similar reactivity patterns but differ in their functional groups.
Trifluoromethyl Amines: These compounds have different applications and reactivity due to the presence of amine groups.
Fused Trifluoromethyl Triazoles: These compounds are structurally similar but have distinct synthetic routes and applications.
The uniqueness of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde lies in its combination of multiple trifluoromethyl groups and the pyrazole ring, which imparts specific chemical and physical properties .
属性
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-11(7(6-22)10(20-21)13(17,18)19)23-9-5-3-2-4-8(9)12(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNUXRYGYZTANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


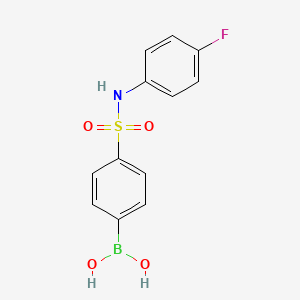
![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)
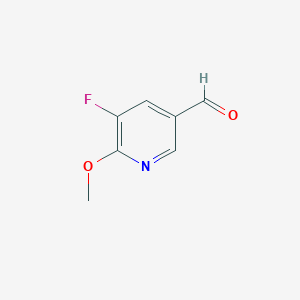
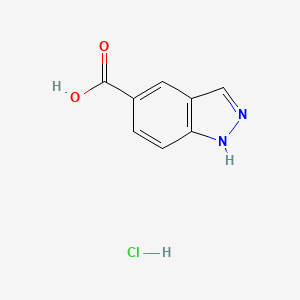
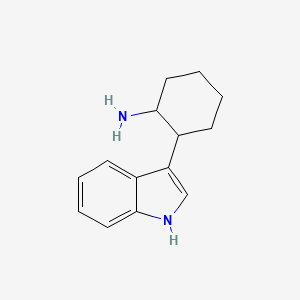
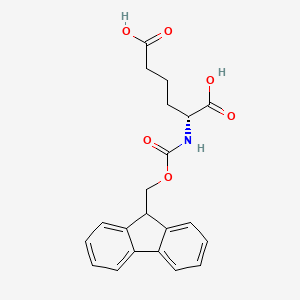
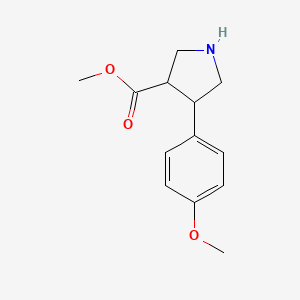
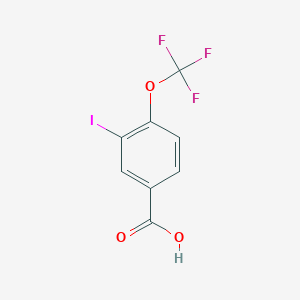
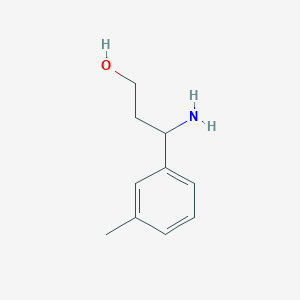
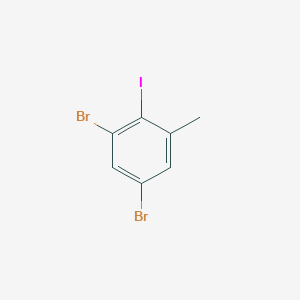
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)


